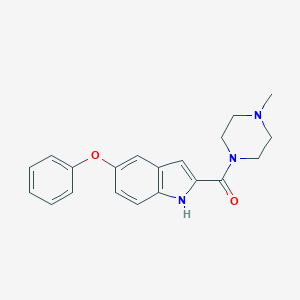
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone, also known as MPI, is a synthetic compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to inhibit the growth of cancer cells in vitro, indicating its potential as a chemotherapeutic agent. In drug discovery, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone is not fully understood, but it is believed to act on multiple targets in the brain and body. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine, which are associated with improved mood and reduced anxiety. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone in lab experiments is its versatility, as it can be used in a variety of research fields. Additionally, its synthetic method is relatively straightforward, making it easily accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific research applications.
Zukünftige Richtungen
There are several potential future directions for research on (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone. In neuroscience, further studies could investigate its potential as a therapeutic agent for anxiety and depression, as well as its effects on other neurotransmitter systems. In cancer research, future studies could focus on optimizing its use as a chemotherapeutic agent, including investigating its potential in combination with other drugs. In drug discovery, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone could be used as a scaffold for the development of novel compounds with potential therapeutic applications in a variety of fields.
Synthesemethoden
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone can be synthesized through a multistep process involving the reaction of 5-bromo-1H-indole with phenoxyacetic acid, followed by the reaction of the resulting compound with 4-methylpiperazine and then with acetic anhydride. The final product is purified through column chromatography.
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-(5-phenoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H21N3O2/c1-22-9-11-23(12-10-22)20(24)19-14-15-13-17(7-8-18(15)21-19)25-16-5-3-2-4-6-16/h2-8,13-14,21H,9-12H2,1H3 |
InChI-Schlüssel |
KKBTWHURMUHXPC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)


![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)
![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)